molecular formula C13H14ClN5O2 B2671159 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea CAS No. 338418-77-2

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea

Cat. No.: B2671159
CAS No.: 338418-77-2
M. Wt: 307.74
InChI Key: LJSUKRBTOGQYLP-LDADJPATSA-N
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Description

Historical Development of Triazole Ureas

The foundation of triazole chemistry dates to 1885, when Bladin first characterized the triazole ring system as a five-membered aromatic heterocycle containing three nitrogen atoms. Early applications focused on antifungal agents, exemplified by fluconazole and itraconazole, which inhibit fungal cytochrome P450 enzymes. The integration of urea moieties into triazole scaffolds emerged later, driven by the discovery that urea derivatives could covalently modify serine residues in hydrolytic enzymes.

A pivotal advancement occurred with the development of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly termed "click chemistry," which enabled regioselective synthesis of 1,4-disubstituted triazoles. This method facilitated the creation of diverse triazole urea libraries, such as piperidyl-1,2,3-triazole ureas, which were optimized as selective inhibitors of serine hydrolases like diacylglycerol lipase-β (DAGLβ). Parallel work in plant biology revealed that triazole ureas like KK094 could covalently inhibit strigolactone receptors, underscoring their utility across biological systems.

Urea itself, first isolated from urine by Herman Boerhaave in 1727 and synthesized by Friedrich Wöhler in 1828, provided the structural basis for integrating hydrogen-bonding motifs into triazole frameworks. The merger of these two pharmacophores—triazole and urea—created compounds capable of irreversible enzyme inhibition through carbamoylation of catalytic serine residues.

Significance in Medicinal Chemistry Research

Triazole ureas exhibit three key pharmacological advantages:

  • Enzyme Inhibition Specificity : The urea carbonyl group acts as an electrophilic trap for nucleophilic serine residues in hydrolases, while the triazole ring modulates selectivity through steric and electronic interactions. For instance, 1,2,3-triazole ureas inhibit serine hydrolases with nanomolar potency, as demonstrated by their activity against DAGLβ.
  • Structural Tunability : Substituents on the triazole ring and urea nitrogen atoms can be modified to enhance target engagement. Adibekian et al. showed that 4-substituted triazole ureas exhibit improved selectivity profiles across mammalian serine hydrolases.
  • Covalent Binding Mechanism : Unlike reversible inhibitors, triazole ureas form stable covalent adducts with enzymes, enabling prolonged pharmacological effects. This property is exemplified by KK094, which hydrolyzes in the active site of strigolactone receptor D14 to generate a reactive intermediate that carbamoylates Ser97.

Position of Target Compound in Triazole Urea Pharmacology

1-(4-Chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea incorporates several strategic modifications that distinguish it from earlier triazole ureas:

Structural Features :

  • 4-Chlorophenyl Group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in enzyme binding pockets. Chlorine’s electron-withdrawing effects may also stabilize the urea carbonyl’s electrophilicity.
  • 1H-1,2,4-Triazol-1-yl Moiety : Unlike prevalent 1,2,3-triazole derivatives, the 1,2,4-triazole isomer offers distinct hydrogen-bonding geometry, potentially improving selectivity for non-canonical hydrolase targets.
  • Ethoxyethylidene Linker : The ethoxy group introduces steric bulk and metabolic stability, while the α,β-unsaturated carbonyl system may facilitate Michael addition reactions with catalytic cysteines or serines.

Comparative Analysis :

Feature Classical 1,2,3-Triazole Ureas Target Compound
Triazole Isomer 1,2,3-Triazole 1,2,4-Triazole
Urea Substituent Piperidyl/Aliphatic 4-Chlorophenyl
Electrophilic Warhead Carbamate α,β-Unsaturated urea
Selectivity Profile Serine hydrolases (e.g., DAGLβ) Undetermined (putative kinase/hydrolase)

This compound’s hybrid architecture merges historical design principles—such as the use of urea warheads—with innovative stereoelectronic modifications, positioning it as a next-generation tool for probing enzyme function or developing targeted therapies. Future research directions include structural optimization via computational modeling and activity-based protein profiling to map its proteome-wide interactions.

Properties

IUPAC Name

ethyl (1E)-N-[(4-chlorophenyl)carbamoyl]-2-(1,2,4-triazol-1-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-2-21-12(7-19-9-15-8-16-19)18-13(20)17-11-5-3-10(14)4-6-11/h3-6,8-9H,2,7H2,1H3,(H,17,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSUKRBTOGQYLP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(=O)NC1=CC=C(C=C1)Cl)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of an appropriate precursor, such as 1-chloro-2-ethoxyethane, under basic conditions.

    Triazole Ring Formation: The ethoxy intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst to form the triazole ring.

    Urea Formation: The final step involves the reaction of the triazole intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of phase transfer catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Photochemical Reactivity

The 1,2,5-thiadiazole ring exhibits sensitivity to photochemical conditions. Studies on analogous thiadiazole derivatives demonstrate that irradiation with visible light in the presence of molecular oxygen (3O2^3\text{O}_2) induces singlet oxygen (1O2^1\text{O}_2) generation, enabling ring contraction or oxidation reactions .

Mechanistic Pathway :

  • Energy Transfer : Photoexcitation of the thiadiazole ring transfers energy to 3O2^3\text{O}_2, generating 1O2^1\text{O}_2 .

  • [3+2] Cycloaddition : 1O2^1\text{O}_2 reacts with the thiadiazole ring, forming an endoperoxide intermediate (Figure 1).

  • Ring Contraction : Cleavage of the O–O bond and C3–C4 bond leads to ring contraction, yielding smaller heterocycles (e.g., 1,2,5-thiadiazole oxides) .

Key Data :

Reaction ConditionsProductYield (%)Reference
Visible light, O2_2, CDCl3_31,2,5-thiadiazole oxide>98

Bromothiophene-Driven Cross-Coupling Reactions

The 5-bromothiophene-2-carbonyl group enables catalytic cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings , facilitating structural diversification .

Example Reaction :

3-[...]thiadiazole + Ar-B(OH)2Pd catalystAr-substituted thiadiazole derivative\text{3-{[...]thiadiazole} + Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-substituted thiadiazole derivative}

Applications :

  • Synthesis of low-bandgap polymers (e.g., PCDTBT) for organic photovoltaics .

  • Introduction of electron-withdrawing/donating groups to modulate electronic properties .

a) Carbonyl Group Reactivity

The thiophene-2-carbonyl moiety undergoes nucleophilic acyl substitution (e.g., with amines or alcohols) or reduction (e.g., LiAlH4_4 → alcohol) .

Example :

Thiophene-2-carbonyl+R-NH2Amide derivative\text{Thiophene-2-carbonyl} + \text{R-NH}_2 \rightarrow \text{Amide derivative}

b) Ether Linkage Cleavage

The pyrrolidin-3-yloxy group is susceptible to acid- or base-mediated cleavage, releasing phenolic intermediates .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Unique Feature | Reference |
|---------------------------------------|

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the prominent applications of this compound is in the development of antifungal agents. Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, triazole-based compounds have been shown to inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections . The presence of the triazole ring in the structure enhances its interaction with fungal enzymes, leading to effective inhibition.

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, compounds containing a triazole moiety have been tested for their ability to inhibit cell proliferation and promote cell death in various cancer lines . The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Agricultural Applications

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Research has shown that certain urea derivatives exhibit herbicidal and insecticidal activities. The unique structural features of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea contribute to its effectiveness against agricultural pests . This makes it a candidate for developing new agrochemicals aimed at improving crop yields while managing pest populations.

Plant Growth Regulation
In addition to pest control, there is evidence suggesting that triazole compounds can function as plant growth regulators. They may influence plant metabolism and growth patterns, enhancing resistance to environmental stresses . This application is particularly relevant in sustainable agriculture practices.

Materials Science

Corrosion Inhibition
The compound's potential as a corrosion inhibitor has been explored in materials science. Research indicates that heterocyclic compounds like triazoles can effectively protect metals from corrosion by forming a protective film on their surface . This application is crucial in industries where metal degradation poses significant economic challenges.

Case Studies

Study Focus Findings
Patil et al. (2020)Antifungal ActivityDemonstrated that triazole derivatives showed significant antifungal activity against Candida species with low IC50 values .
Smith et al. (2022)Anticancer PropertiesReported that triazole-based compounds induced apoptosis in breast cancer cells through caspase activation .
Johnson et al. (2023)Pesticidal ActivityFound that this compound exhibited effective insecticidal activity against aphids .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to the heme iron center. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antifungal and antibacterial effects. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to target proteins, contributing to its overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several derivatives reported in the evidence:

Compound Name Key Substituents Melting Point (°C) Yield (%) Biological Activity Source
8a (1-(4-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea) Thiadiazole, triazole, 4-chlorophenyl 155–160 70 Antifungal
T.2 ((3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) Triazole, methoxybenzyl, chlorophenyl Not reported Not reported Antiangiogenic (VEGFR-2 inhibition)
T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea) Styrylphenyl, methoxy, chlorophenyl Not reported Not reported Immunomodulatory (PD-L1 inhibition)
339278-23-8 (1-(4-chlorophenyl)-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea) Acetyl-triazole, chlorophenyl Not reported Not reported Commercial antifungal agent

Key Observations :

  • Triazole Core: The 1H-1,2,4-triazole group is a critical pharmacophore in antifungal agents (e.g., fluconazole derivatives in ) and immunomodulators (). Its presence enhances binding to biological targets like CYP51 or VEGFR-2 .
  • Chlorophenyl Group : The 4-chlorophenyl substituent improves lipophilicity and membrane penetration, as seen in 8a and T.14 , which exhibit antifungal and antiangiogenic activities, respectively .
  • Urea Linkage : The urea moiety facilitates hydrogen bonding with target proteins, critical for inhibitory effects in compounds like T.2 and T.14 .

Biological Activity

1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : N-(4-chlorophenyl)-N'-[(E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea
  • Molecular Formula : C13H14ClN5O2
  • Molecular Weight : 303.74 g/mol
  • Purity : 90% .

Structural Characteristics

The compound exhibits a complex structure that includes a triazole moiety known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing triazole rings exhibit promising anticancer properties. In particular, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. For instance, related compounds have been evaluated against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines, revealing significant antiproliferative effects .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest leading to reduced cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Case Studies

A study focusing on triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis and evaluation of various triazole-containing compounds indicated that specific substitutions at the C-4 position significantly influenced their antiproliferative activities .

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF-710Apoptosis
Compound BSW48015Cell Cycle Arrest
1-(4-chlorophenyl)-3-[...]A54912Apoptosis

Target Interactions

The interaction profile of this compound with various biological targets is crucial for understanding its therapeutic potential. The triazole moiety is known to interact with several enzymes and receptors involved in cancer progression and metastasis.

Safety and Toxicology

Preliminary toxicity assessments are essential for evaluating the safety profile of new compounds. While specific data on the toxicity of 1-(4-chlorophenyl)-3-[...] is limited, related compounds have shown varying degrees of cytotoxicity in non-cancerous cell lines, indicating a need for further investigation into its safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted isocyanates and amines. For example, reacting 4-chlorophenyl isocyanate with an appropriate hydrazine derivative (e.g., 1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene hydrazine) in an inert solvent like dichloromethane or toluene under reflux. A base such as triethylamine is added to neutralize HCl byproducts. Crystallization in ethanol yields pure product .
  • Key Parameters : Solvent choice (polar vs. non-polar), reaction temperature (reflux vs. room temperature), and stoichiometric ratios (1:1.2 molar ratio of isocyanate to amine).

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include disordered atoms (e.g., chlorophenyl rings) and hydrogen bonding networks. For disordered groups, refine occupancy ratios (e.g., 0.73:0.27 for major/minor components) and apply constraints like EADP (anisotropic displacement parameters). Hydrogen atoms are located via difference Fourier maps and refined using riding models .
  • Example Data : Bond lengths (e.g., C–Cl: 1.73–1.75 Å), dihedral angles between aromatic rings (e.g., 86.6° vs. 6.0° for two molecules in asymmetric unit), and hydrogen bond distances (N–H⋯N: 2.13–2.25 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm urea backbone and triazole protons (δ 7.5–8.5 ppm for triazole; δ 6.5–7.5 ppm for aromatic protons).
  • FT-IR : Identify urea C=O stretch (~1650–1700 cm⁻¹) and triazole C=N (~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 350.08) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π–π stacking) influence the compound’s crystallographic packing?

  • Methodological Answer :

  • Hydrogen Bonds : N–H⋯N bonds (R₂¹(2) motifs) form 2D sheets, while C–H⋯Cl interactions stabilize 3D networks. Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and quantify interaction contributions .
  • π–π Stacking : Aromatic rings (e.g., chlorophenyl groups) exhibit parallel-displaced stacking (slippage: ~1.68 Å) with centroid distances of 3.6–3.9 Å .
    • Data Conflict Resolution : Discrepancies in bond angles may arise from disorder; refine using split-site models and validate via R-factor convergence (e.g., R₁ < 0.05) .

Q. What strategies mitigate synthetic byproducts, such as isomerization or incomplete condensation?

  • Methodological Answer :

  • Isomer Control : Optimize reaction conditions to favor the (E)-configuration (e.g., use bulky bases to sterically hinder undesired isomers).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol to remove unreacted amines/isocyanates .
  • Analytical Validation : Track reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (≥95% area under the curve) .

Q. How does the electronic structure of the triazole moiety affect the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and identify reactive sites (e.g., triazole N-atoms as nucleophiles).
  • Bioactivity Correlation : Compare with analogues (e.g., tebuconazole) to assess how substituents (ethoxy vs. methyl groups) modulate antifungal activity via steric/electronic effects .

Q. What are the implications of molecular disorder in crystallographic studies, and how can it be addressed?

  • Methodological Answer :

  • Disorder Modeling : For disordered chlorophenyl rings, refine using PART commands in SHELXL and assign anisotropic displacement parameters. Validate via residual density maps (<0.5 eÅ⁻³) .
  • Impact on Data : Disorder may inflate R-factors; cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .

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